

Application Note: Analysis of Triamiphos Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Triamiphos	
Cat. No.:	B1681371	Get Quote

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Triamiphos**, an organophosphorus fungicide and acaricide. The described protocol is adapted from established methods for the analysis of organophosphorus pesticides and is suitable for researchers, scientists, and professionals in drug development and food safety. The methodology outlines the chromatographic conditions, sample preparation, and validation parameters necessary for the accurate determination of **Triamiphos** in various matrices.

Introduction

Triamiphos, an organophosphorus pesticide, functions by inhibiting the acetylcholinesterase (AChE) enzyme.[1] Its use in agriculture necessitates sensitive and specific analytical methods for monitoring residues in environmental and biological samples to ensure food safety and environmental protection. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of thermally labile pesticides like many organophosphates due to its accuracy, precision, and cost-effectiveness.[2][3] This application note provides a comprehensive protocol for the analysis of **Triamiphos** using a reversed-phase HPLC-UV system.

Experimental



Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The following conditions are recommended based on methods developed for similar organophosphorus pesticides.[2]

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter	Recommended Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
Mobile Phase	Isocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30 °C
UV Detector	Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength	220 nm (or optimal wavelength based on UV scan of Triamiphos standard)
Run Time	Approximately 15 minutes

Chemicals and Reagents

- Triamiphos analytical standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Methanol (HPLC grade)



- Sodium chloride
- · Anhydrous magnesium sulfate

Standard Solution Preparation

- Stock Standard Solution (1000 μg/mL): Accurately weigh 10 mg of **Triamiphos** analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution
 of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 μg/mL
 to 10 μg/mL. These will be used to construct the calibration curve.

Sample Preparation (QuEChERS-based Extraction)

The following is a general procedure for the extraction of **Triamiphos** from a solid matrix (e.g., fruits, vegetables).

- Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
- Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
 Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Filtration: Collect the upper acetonitrile layer and filter it through a 0.22 μm syringe filter into an autosampler vial for HPLC analysis.

Method Validation Parameters (Expected Performance)

The following table summarizes the expected validation parameters for this method, based on typical performance for organophosphorus pesticide analysis.[2][3]

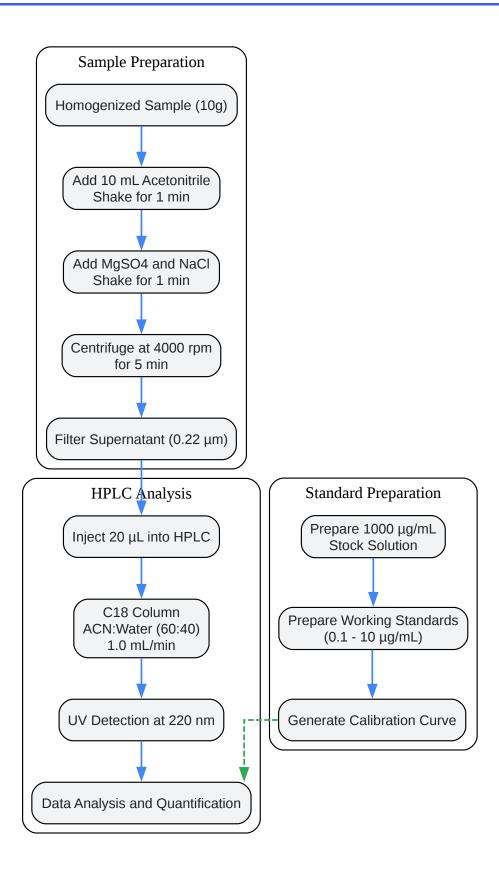
Table 2: Method Validation Parameters



Parameter	Expected Value
Linearity (r²)	> 0.995
Limit of Detection (LOD)	0.01 - 0.1 mg/L
Limit of Quantification (LOQ)	0.03 - 0.3 mg/L
Accuracy (Recovery)	85 - 110%
Precision (%RSD)	< 5%

Diagrams

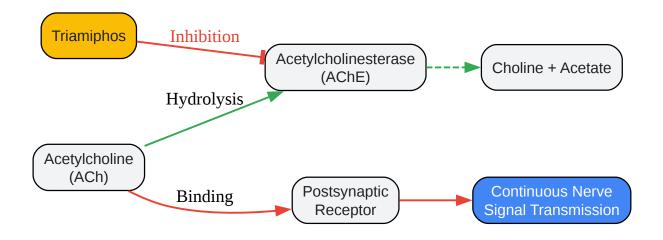




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Caption: Experimental workflow for **Triamiphos** analysis.





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Caption: Mechanism of action of **Triamiphos**.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of **Triamiphos**. The use of a C18 reversed-phase column with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection, offers good sensitivity and selectivity. The outlined sample preparation procedure is straightforward and effective for the extraction of **Triamiphos** from solid matrices. This method is suitable for routine analysis in quality control and research laboratories. Further optimization of the detection wavelength based on the UV absorbance spectrum of a **Triamiphos** standard is recommended to achieve the highest sensitivity.

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